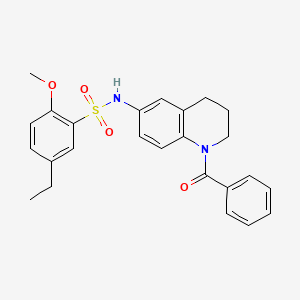

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a benzoyl-substituted tetrahydroquinoline scaffold linked to a substituted benzene sulfonamide moiety. Its structural complexity, including the sulfonamide group and tetrahydroquinoline core, suggests mechanisms involving active-site binding or allosteric modulation. The compound’s three-dimensional structure has likely been resolved via X-ray crystallography using SHELX software, enabling precise atomic-level insights into its conformation and interactions.

Propriétés

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4S/c1-3-18-11-14-23(31-2)24(16-18)32(29,30)26-21-12-13-22-20(17-21)10-7-15-27(22)25(28)19-8-5-4-6-9-19/h4-6,8-9,11-14,16-17,26H,3,7,10,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCTZWLHQYZWIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from the appropriate quinoline derivative. The synthetic route may include:

Formation of the tetrahydroquinoline core: This can be achieved through catalytic hydrogenation of quinoline derivatives.

Sulfonamide formation: The sulfonamide group can be introduced using sulfonyl chloride derivatives under basic conditions.

Ethylation and methoxylation:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis techniques.

Analyse Des Réactions Chimiques

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide has a wide range of scientific research applications:

Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.

Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mécanisme D'action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares functional similarities with two reported dual FP-2/FP-3 inhibitors:

- QOD (quinolinyl oxamide derivative): N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide.

- ICD (indole carboxamide derivative): N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide.

Both QOD and ICD demonstrate potent dual inhibition (IC₅₀ values in the nanomolar range) but lack resolved crystal structures, limiting structure-activity relationship (SAR) studies. In contrast, the structural elucidation of N-(1-benzoyl...sulfonamide via SHELX provides a foundation for rational drug optimization.

Methodological Divergence in Analysis

- N-(1-benzoyl...sulfonamide : Analyzed via X-ray crystallography (SHELX), enabling precise binding mode characterization.

- QOD/ICD : Relied on molecular dynamics (MD) simulations to infer dynamic interactions due to absent structural data.

MD simulations, while valuable for studying flexibility and time-dependent interactions, cannot fully replace crystallographic data for SAR refinement.

Inhibitory Mechanisms and SAR Insights

- N-(1-benzoyl...sulfonamide: The sulfonamide group may coordinate with catalytic cysteine residues in FP-2/FP-3, while the benzoyl-tetrahydroquinoline moiety enhances hydrophobic binding. Structural data likely clarifies substituent effects on potency.

- QOD/ICD : The oxamide (QOD) and carboxamide (ICD) linkers are critical for dual inhibition, but without structural data, the role of substituents (e.g., benzodioxol in QOD) remains speculative.

Data Table: Comparative Analysis of Key Features

Research Findings and Implications

- Structural Advantage : The resolved crystal structure of N-(1-benzoyl...sulfonamide facilitates targeted modifications (e.g., optimizing methoxy or ethyl groups) to enhance selectivity or potency.

- Limitations of Analogues : QOD/ICD’s reliance on MD simulations introduces uncertainties in binding predictions, delaying clinical translation.

- Synergy of Techniques : Combining crystallography (SHELX) and MD simulations could bridge static and dynamic interaction profiles, as proposed for future studies on similar compounds.

Activité Biologique

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This compound features a unique structural arrangement that includes a benzoyl group and a tetrahydroquinoline moiety, which are known to contribute to various biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide is , with a molecular weight of approximately 426.6 g/mol. The compound's structure is characterized by:

- Benzoyl Group : Enhances lipophilicity and may facilitate membrane penetration.

- Tetrahydroquinoline Moiety : Implicated in various biological interactions.

- Sulfonamide Group : Known for its ability to inhibit enzyme activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.

- Cell Signaling Interference : The compound may disrupt cellular signaling pathways by modulating receptor interactions or enzyme functions.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide against various human cancer cell lines. Table 1 summarizes the findings from these studies.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 0.54 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 0.99 | Inhibition of tubulin polymerization |

| A549 (Lung) | 0.48 | Cell cycle arrest at G2/M phase |

These results indicate significant cytotoxicity across multiple cancer cell lines, suggesting that the compound may serve as a potential anticancer agent.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression:

- Binding Affinity : The compound exhibits high binding affinity to tubulin, suggesting it may inhibit microtubule dynamics critical for cell division.

- Apoptotic Pathways : Activation of caspase pathways was observed in treated cells, indicating a mechanism involving programmed cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide:

- Case Study 1 : A study on the effects of this compound on HeLa cells demonstrated a dose-dependent increase in apoptosis markers after 24 hours of exposure.

- Case Study 2 : In vivo studies using xenograft models showed significant tumor reduction when treated with this compound compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.